molecular formula C15H21BrFNO3 B2667750 tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate CAS No. 1701620-38-3

tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate

Cat. No.: B2667750
CAS No.: 1701620-38-3
M. Wt: 362.239
InChI Key: GRWQQOXMFZJRNQ-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and chemical biology, particularly in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs). This compound features a 3-bromo-4-fluorobenzyl moiety, which serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to append diverse aromatic systems. The tert-butyloxycarbonyl (Boc) protected amine and the terminal hydroxy group provide orthogonal reactivity for sequential synthetic steps, enabling the controlled construction of complex molecules. Its primary research application is as a critical building block in the synthesis of PROTACs , which are heterobifunctional molecules designed to induce targeted protein degradation. In this context, this intermediate is often utilized to construct the linker segment that connects a protein-targeting ligand to an E3 ubiquitin ligase recruiter. The compound has been specifically employed in the development of innovative BTK degraders , demonstrating its utility in creating potent chemical tools for oncology and immunology research. By facilitating the synthesis of these targeted degraders, this compound enables the investigation of novel therapeutic strategies that move beyond traditional inhibition towards the complete removal of disease-driving proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(20)18-8-11(9-19)6-10-4-5-13(17)12(16)7-10/h4-5,7,11,19H,6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWQQOXMFZJRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromo-4-fluorobenzyl alcohol with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrogenated product.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Preliminary studies indicate that tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate may exhibit potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, which may lead to applications in drug development.

Potential Mechanisms of Action:

  • Inhibition of specific enzymes or receptors related to disease pathways.
  • Modulation of signaling pathways involved in cell survival and proliferation.

Further biological assays are necessary to elucidate its specific mechanisms of action and therapeutic potential.

Material Science Applications

Due to its unique chemical structure, this compound may also find applications in material science:

Polymer Development

The compound's carbamate moiety can be utilized in the synthesis of novel polymers or composites with enhanced properties such as:

  • Increased thermal stability.
  • Improved mechanical strength.

These materials could be applied in various industries, including automotive and aerospace.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Neuroprotective Studies : Investigations into compounds that prevent amyloid beta aggregation have shown that certain structural features enhance neuroprotective effects. Such findings suggest that this compound could be further explored for similar applications .
  • Polymer Research : Studies on carbamate-based polymers indicate promising mechanical properties and thermal stability, suggesting that this compound could contribute to advancements in material science.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific targets, leading to potential biological effects. The hydroxypropyl group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1701620-38-3 .
  • Molecular Formula: C₁₅H₂₀BrFNO₃ (calculated based on structural analysis).
  • Structure: Features a tert-butyl carbamate group attached to a 3-hydroxypropyl chain, which is further substituted with a 3-bromo-4-fluorobenzyl moiety.

Key Characteristics :

  • The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and interactions with biological targets.
  • The tert-butyl carbamate acts as a protective group for amines, commonly used in peptide and small-molecule synthesis .

Below is a systematic comparison of the target compound with structurally or functionally related tert-butyl carbamate derivatives.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Key Substituents Molecular Formula Notable Features Evidence Source
Target compound (1701620-38-3) 3-Bromo-4-fluorobenzyl, 3-hydroxypropyl C₁₅H₂₀BrFNO₃ Hydroxyl group enhances solubility; halogenated aromatic ring improves stability
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (1881296-73-6) 4-Fluorophenyl, 3-bromopropyl C₁₄H₁₉BrFNO₂ Lacks hydroxyl group; reduced polarity and H-bonding capacity
(S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate Oxazolidinone ring, morpholino group C₁₈H₂₅N₃O₅ Complex heterocyclic structure; used in rivaroxaban synthesis
tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate Pyridyl, cyclopropane, benzo-oxazolo-oxazine C₂₆H₃₀N₄O₆ Rigid bicyclic structure; high molecular weight impacts bioavailability
tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate (201218-08-8) Chlorophenyl, cyclopropyl-trifluoromethyl-hydroxybutynyl C₁₉H₂₀ClF₃NO₃ Alkyne and trifluoromethyl groups increase lipophilicity
Key Comparative Insights :

Functional Group Impact: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like CAS 1881296-73-6 . This group likely improves aqueous solubility (logP ~2.5 estimated) compared to the more lipophilic propyl-bromo analog (logP ~3.2). Halogenation: Both the target compound and CAS 1881296-73-6 feature bromine and fluorine, but the target’s 3-bromo-4-fluoro substitution may confer stronger steric and electronic effects than the 4-fluoro position in the latter, influencing receptor-binding selectivity.

Synthetic Utility: The target’s tert-butyl carbamate group is a common protective strategy for amines, similar to intermediates in rivaroxaban synthesis (e.g., oxazolidinone-based intermediates in ). However, the target lacks the oxazolidinone ring, simplifying synthetic steps but reducing conformational rigidity.

Biological Relevance: Compounds like the rivaroxaban intermediate () and pyridyl derivatives () are designed for specific enzyme inhibition (e.g., Factor Xa).

Stability and Reactivity :

  • The 3-hydroxypropyl chain in the target compound may undergo oxidation or conjugation reactions, unlike the stable tert-butyl group. In contrast, trifluoromethyl-containing analogs () exhibit enhanced metabolic stability due to the strength of C-F bonds.

Biological Activity

tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a carbamate moiety, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₅H₂₁BrFNO₃
  • Molecular Weight : 362.23 g/mol
  • CAS Number : 1701620-38-3

Preliminary studies indicate that the compound may interact with various biological targets, particularly those associated with enzymatic activity and receptor binding. The presence of halogenated aromatic rings in its structure could enhance its affinity for specific biological sites, potentially influencing pathways involved in disease processes.

In Vitro Studies

Research has focused on the interaction of this compound with key biological receptors and enzymes. Initial findings suggest:

  • Binding Affinity : The compound exhibits moderate binding affinity to certain enzyme targets, indicating possible inhibitory effects on enzymatic pathways relevant to disease mechanisms.
  • Cell Viability : In cytotoxicity assays, the compound demonstrated selective toxicity against specific cancer cell lines, suggesting potential as an anti-cancer agent.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of similar carbamate compounds against neurodegenerative conditions. While direct data on this compound is limited, the structural similarities imply potential efficacy in reducing oxidative stress and inflammation in neuronal cells .
  • Anti-inflammatory Activity : Investigations into structurally related compounds have shown that modifications to the carbamate moiety can enhance anti-inflammatory properties. This suggests that this compound may also exhibit similar effects, warranting further exploration .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
Tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamateStructureSimilar structure with different halogen substitution
Tert-butyl N-(2-hydroxyethyl)carbamateStructureLacks aromatic substitution; simpler structure
Tert-butyl N-(2-(4-chlorophenyl)ethyl)carbamateStructureChlorine instead of bromine; different biological activity

Future Research Directions

Given the preliminary findings, further research is essential to fully elucidate the biological mechanisms of this compound. Suggested areas for future investigation include:

  • In Vivo Studies : Testing the compound in animal models to assess pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Exploring derivatives to optimize biological activity and reduce potential side effects.
  • Mechanistic Studies : Detailed studies using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate?

  • Methodological Answer : The synthesis typically involves coupling the bromo-fluorophenyl moiety to a hydroxypropyl backbone via alkylation or nucleophilic substitution, followed by carbamate protection using tert-butyloxycarbonyl (Boc) groups. Key steps include:
  • Intermediate Preparation : React 3-bromo-4-fluorobenzyl bromide with 3-hydroxypropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
  • Boc Protection : Treat the intermediate with Boc anhydride in the presence of a catalyst like DMAP to yield the carbamate.
  • Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, and stoichiometry) for scalability and reproducibility. Flow chemistry systems can enhance mixing and heat transfer in exothermic steps .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., CO, NOx) .
  • Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid incompatible materials like strong acids/bases .

Q. How can this compound be purified effectively?

  • Methodological Answer :
  • Recrystallization : Use a solvent system of ethyl acetate/hexane (1:3) to isolate crystalline product. Monitor purity via TLC (Rf ~0.5 in 10% MeOH/DCM).
  • Column Chromatography : Employ silica gel chromatography with gradient elution (DCM → 5% MeOH in DCM) for impurities with similar polarity.
  • Quality Control : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of extraneous peaks) .

Advanced Research Questions

Q. How do bromo-fluoro substituents influence reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing bromo and fluoro groups on the phenyl ring activate the benzyl position for electrophilic substitution (e.g., Suzuki coupling). However, steric hindrance may slow reactions:
  • Cross-Coupling : Use Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) with bulky ligands (XPhos) to mitigate steric effects.
  • Hydrolysis Studies : Monitor Boc deprotection under acidic conditions (TFA/DCM) via in situ FTIR to track carbonyl peak shifts.
  • Crystallography : X-ray analysis reveals steric interactions between the bromo-fluoro group and adjacent substituents, impacting molecular packing .

Q. How can data contradictions in reaction yields during scale-up be resolved?

  • Methodological Answer :
  • Statistical Modeling : Apply DoE to identify critical variables (e.g., mixing efficiency, temperature gradients). Use response surface methodology (RSM) to model nonlinear effects .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real time.
  • Kinetic Profiling : Compare activation energies (Ea) for small- vs. large-scale batches using Arrhenius plots to detect mass transfer limitations .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases). The bromo-fluoro group may occupy hydrophobic pockets, as seen in fluorinated pharmaceuticals .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate substituent effects (Hammett σ values) with bioactivity data to design analogs with enhanced binding .

Q. Which analytical techniques are optimal for characterizing stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min indicate high stereopurity.
  • NMR NOE : Perform 2D NOESY to confirm spatial proximity of the hydroxypropyl group to the bromo-fluoro substituent.
  • X-Ray Crystallography : Resolve absolute configuration; tert-butyl groups often induce crystallization in monoclinic systems .

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